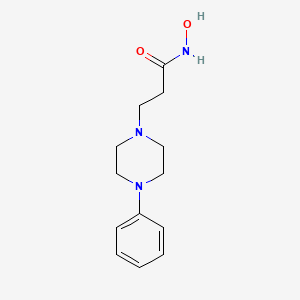
N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of hydroxamic acids This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a piperazine ring, which is further connected to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Amidation: The final step involves the formation of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antiplasmodial agent. It has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Antimycobacterial Activity: Derivatives of this compound have been tested for their activity against Mycobacterium kansasii and Mycobacterium avium, showing promising results.
Neuropharmacology: The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.
Receptor Binding: It can also interact with receptors such as serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antipsychotic effects.
Comparación Con Compuestos Similares
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide can be compared with other similar compounds:
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has shown anticonvulsant activity and is structurally similar due to the presence of the piperazine ring.
Fluorinated Piperazine Derivatives: These compounds have been studied for their antiplasmodial activity and share the piperazine core structure.
List of Similar Compounds
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- Fluorinated Piperazine Derivatives
- Arylpiperazine Methanethione Derivatives
Propiedades
Número CAS |
692250-63-8 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-hydroxy-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(14-18)6-7-15-8-10-16(11-9-15)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17) |
Clave InChI |
HTOUVEWETPGGLS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


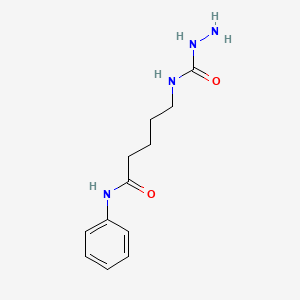
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
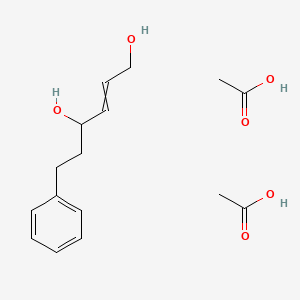
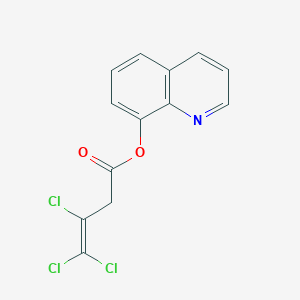
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
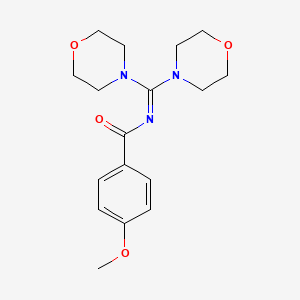
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)

![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
